4,5-Dimethoxybenzene-1,3-diol
Overview
Description
4,5-Dimethoxybenzene-1,3-diol is an organic compound with the molecular formula C8H10O4. It is a derivative of benzene, featuring two methoxy groups (-OCH3) and two hydroxyl groups (-OH) attached to the benzene ring. This compound is classified under methoxybenzenes and phenols .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethoxybenzene-1,3-diol typically involves electrophilic aromatic substitution reactions. One common method is the methoxylation of resorcinol (benzene-1,3-diol) using methanol in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods: Industrial production methods for this compound often involve the purification of intermediates like 4,5-dimethoxybenzocyclobutane derivatives. These intermediates are key in the synthesis of various pharmaceuticals, including ivabradine .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dimethoxybenzene-1,3-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
4,5-Dimethoxybenzene-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its role in the synthesis of pharmaceuticals like ivabradine.
Mechanism of Action
The mechanism of action of 4,5-Dimethoxybenzene-1,3-diol involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological processes such as enzyme activity and signal transduction .
Comparison with Similar Compounds
- Catechol (1,2-dihydroxybenzene)
- Resorcinol (1,3-dihydroxybenzene)
- Hydroquinone (1,4-dihydroxybenzene)
Comparison: 4,5-Dimethoxybenzene-1,3-diol is unique due to the presence of methoxy groups, which influence its chemical reactivity and biological activity. Unlike catechol, resorcinol, and hydroquinone, the methoxy groups in this compound provide additional sites for chemical modification, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4,5-dimethoxybenzene-1,3-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-11-7-4-5(9)3-6(10)8(7)12-2/h3-4,9-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZGDDNEICWXRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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